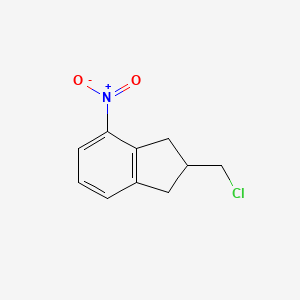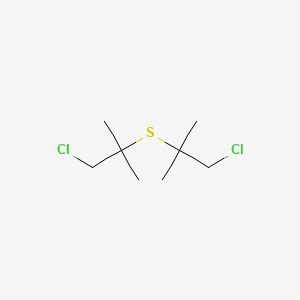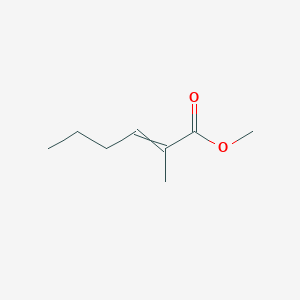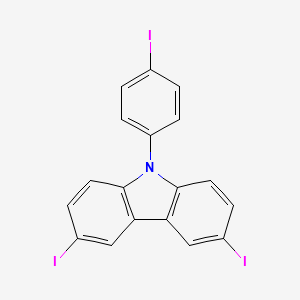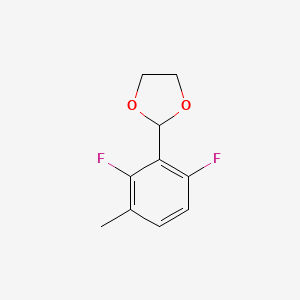
S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate is an organic compound with a complex structure that includes a cyclohexene ring, a thioester group, and multiple substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use cyclohexene derivatives as starting materials, which undergo various chemical transformations to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The thioester group in the compound can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. This reaction can influence various biochemical pathways and cellular processes, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate include:
Methylcyclohexene: A simpler cyclohexene derivative with a methyl group.
Hagemann’s ester: An organic compound with a cyclohexene ring and ester functional group.
4-Acetyl-1-methylcyclohexene: A cyclohexene derivative with an acetyl group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
57074-35-8 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
S-[2-(4-methyl-2-oxocyclohex-3-en-1-yl)propan-2-yl] ethanethioate |
InChI |
InChI=1S/C12H18O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h7,10H,5-6H2,1-4H3 |
Clé InChI |
PMKLUARZKYGSOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(CC1)C(C)(C)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



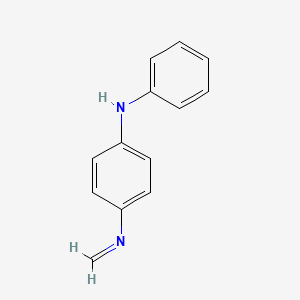
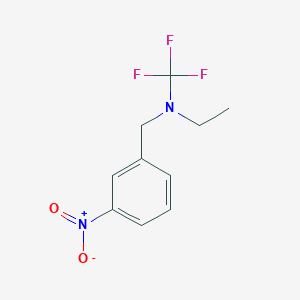
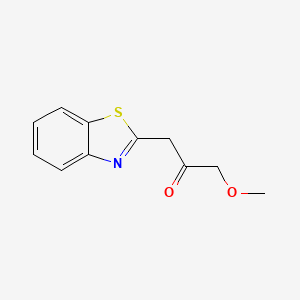
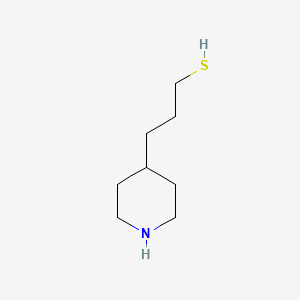
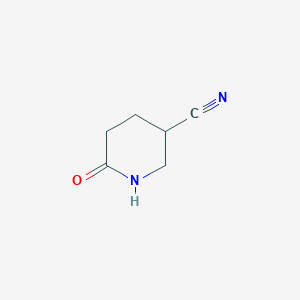
![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)
